B1193629 SSR97225

SSR97225

货号: B1193629
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SSR97225 is Tubulin-binding agent with potential antineoplastic activity. This compound binds to tubulin, arresting the cell cycle at the G2/M checkpoint and preventing mitosis.

常见问题

Basic Research Question: What is the mechanism of action of SSR97225 in disrupting tumor vasculature?

Answer:
this compound binds to tubulin at the colchicine-binding site, destabilizing microtubule dynamics and inducing mitotic arrest at the G2/M phase. This disrupts endothelial cell function in tumor vasculature, leading to reduced blood flow and subsequent tumor necrosis . Methodologically, this mechanism can be validated via in vitro tubulin polymerization assays and confocal microscopy to visualize microtubule destabilization in endothelial cells.

Basic Research Question: What were the primary objectives and findings of the Phase I clinical trial for this compound?

Answer:
The Phase I trial (NCT00547261) aimed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) in refractory solid tumor patients. Key findings included:

  • Trial Design : Two arms—Arm A (single IV infusion every 3 weeks) and Arm B (weekly infusions for 3 weeks).
  • Key Exclusion Criteria : ECOG performance status >2, ≥5 prior chemotherapy lines, unresolved toxicities from prior treatments .
  • Outcome : Discontinued in Phase I due to insufficient efficacy or toxicity profile, though specific DLTs were not publicly detailed .

Advanced Research Question: How can researchers reconcile contradictions between preclinical efficacy and clinical discontinuation of this compound?

Answer:
Contradictions may arise from differences in tumor microenvironment complexity, pharmacokinetic (PK)/pharmacodynamic (PD) variability, or species-specific drug metabolism. To address this:

  • PK/PD Modeling : Use physiologically based pharmacokinetic (PBPK) models to compare preclinical (rodent) and human data.
  • Tumor Vasculature Biomarkers : Integrate dynamic contrast-enhanced MRI (DCE-MRI) in preclinical studies to mirror clinical trial imaging protocols .
  • Resistance Mechanisms : Perform RNA sequencing on post-treatment biopsies to identify upregulated survival pathways (e.g., HIF-1α) .

Advanced Research Question: What experimental models best recapitulate this compound’s vascular-disrupting effects for translational research?

Answer:

  • 3D Vascular Co-Cultures : Use endothelial-fibroblast co-cultures in collagen matrices to mimic tumor vasculature.
  • Patient-Derived Xenografts (PDX) : Prioritize PDX models with high vascular endothelial growth factor (VEGF) expression to assess drug penetration and efficacy.
  • Zebrafish Angiogenesis Assays : Quantify anti-angiogenic effects via transgenic fli1:EGFP zebrafish .

Methodological Question: How should dose-escalation studies for tubulin-binding agents like this compound be designed?

Answer:

  • Accelerated Titration : Start with single-patient cohorts until moderate toxicity (Grade 2) is observed, then switch to 3+3 design.
  • Pharmacodynamic Endpoints : Include microtubule stability biomarkers (e.g., plasma tubulin polymerization levels) alongside traditional toxicity metrics.
  • Interim Analysis : Conduct Bayesian adaptive designs to adjust dosing schedules based on early PK data .

Methodological Question: What statistical approaches are critical for analyzing conflicting efficacy data in this compound studies?

Answer:

  • Meta-Analysis : Pool data from preclinical studies (e.g., NCI-60 cell line screens) using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or studies with high risk of bias (e.g., small sample sizes).
  • Machine Learning : Apply clustering algorithms to identify subpopulations with differential drug responses .

Advanced Research Question: How can researchers optimize toxicity profiling for this compound-like compounds?

Answer:

  • Cardiotoxicity Screening : Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to predict QT prolongation risks.
  • Hepatotoxicity Assays : Combine 3D liver spheroids with transcriptomic profiling (e.g., ROS pathway activation).
  • Immune Cell Crosstalk : Assess cytokine release syndrome (CRS) risks via PBMC co-cultures with endothelial cells .

Methodological Question: What pharmacokinetic parameters are essential for evaluating this compound in combination therapies?

Answer:

  • Drug-Drug Interaction (DDI) Studies : Use cytochrome P450 inhibition assays (e.g., CYP3A4/5) to assess metabolic interference.
  • Tissue Distribution : Quantify drug levels in tumor vs. normal tissues via LC-MS/MS with isotopic labeling.
  • Half-Life Synergy : Model synergistic effects using Chou-Talalay combination indices under varying exposure durations .

Advanced Research Question: What strategies mitigate resistance to vascular-disrupting agents like this compound?

Answer:

  • Hypoxia Modulation : Co-administer HIF-1α inhibitors (e.g., digoxin) to counteract adaptive tumor hypoxia.
  • Stromal Targeting : Combine with focal adhesion kinase (FAK) inhibitors to disrupt pericyte-mediated survival signals.
  • Nanoparticle Delivery : Use albumin-bound formulations to enhance tumor accumulation and evade efflux pumps .

Methodological Question: How should researchers validate tubulin-binding efficacy in heterogeneous tumor samples?

Answer:

  • Multiplex Immunofluorescence : Stain for α/β-tubulin isoforms, Ki-67 (proliferation), and CD31 (vasculature) in FFPE sections.
  • Single-Cell RNA Sequencing : Identify transcriptional subpopulations resistant to microtubule disruption.
  • Cryo-Electron Microscopy : Resolve drug-tubulin binding conformations at near-atomic resolution .

属性

IUPAC 名称

NONE

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

SSR97225;  SSR 97225;  SSR-97225.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。